molecular formula C11H12Cl2N2 B1521420 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride CAS No. 1185304-76-0

8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

Cat. No.: B1521420
CAS No.: 1185304-76-0
M. Wt: 243.13 g/mol
InChI Key: CUJJNHSGYOSNTL-UHFFFAOYSA-N
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Description

8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorine atom at the 8th position and a tetrahydroindole ring system, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the 8th position.

Scientific Research Applications

8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is unique due to the presence of the chlorine atom at the 8th position and the tetrahydroindole ring system, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2.ClH/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10;/h1-2,5,13-14H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJJNHSGYOSNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
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8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
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8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
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8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
Reactant of Route 5
8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
Reactant of Route 6
8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

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